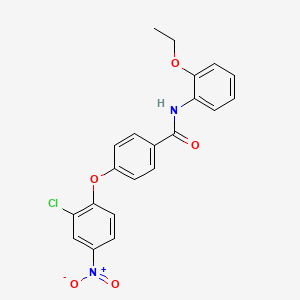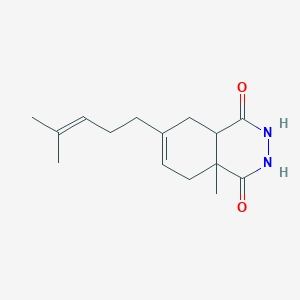![molecular formula C15H17N3O4 B5038079 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is a novel compound with potential applications in scientific research. It is a synthetic molecule that has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate involves the inhibition of protein kinases. These enzymes play a crucial role in cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the activity of protein kinases and induce apoptosis in cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models.
実験室実験の利点と制限
The advantages of using 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate in lab experiments include its specificity for certain enzymes and its potential as a therapeutic agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its efficacy in vivo.
将来の方向性
There are several future directions for the study of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate. These include further investigation of its mechanism of action and its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, future research could explore the use of the compound in combination with other drugs to enhance its efficacy. Finally, studies could be undertaken to determine the potential toxicity and side effects of the compound in vivo.
Conclusion:
In conclusion, 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate is a novel compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to determine its safety and efficacy in vivo.
合成法
The synthesis of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline-4,9-dione with methylamine and formaldehyde. The resulting product can be purified using recrystallization techniques. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can be used to study the role of these enzymes in cellular processes and disease. Additionally, the compound has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
特性
IUPAC Name |
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C2H2O4/c1-8-3-4-11-10(7-8)12(14)9-5-6-16(2)13(9)15-11;3-1(4)2(5)6/h3-4,7H,5-6H2,1-2H3,(H2,14,15);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZDMUFEWPNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)CCN3C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![4-methoxy-3-nitro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5038039.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)

![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5038091.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)